1-isopropyl-4-methyl-2(1H)-quinolinone
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Overview
Description
1-Isopropyl-4-methyl-2(1H)-quinolinone is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-4-methyl-2(1H)-quinolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-isopropyl-5-methylphenol with a suitable cyclizing agent. The reaction conditions often involve the use of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinolinone to its corresponding hydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted quinolinones, hydroquinolines, and other derivatives with potential biological activities .
Scientific Research Applications
1-Isopropyl-4-methyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a lead compound for new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-isopropyl-4-methyl-2(1H)-quinolinone involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include the inhibition of microbial growth or the induction of apoptosis in cancer cells. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropyl-4-methyl-2-propoxybenzene
- 1-Isopropyl-3-acyl-5-methyl-benzimidazolone
- Methyl 1-isopropyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
Uniqueness
1-Isopropyl-4-methyl-2(1H)-quinolinone is unique due to its specific structural features and the range of biological activities it exhibits.
Properties
IUPAC Name |
4-methyl-1-propan-2-ylquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(2)14-12-7-5-4-6-11(12)10(3)8-13(14)15/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJJZRPSPDYAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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